magnesium;propan-2-ylbenzene;bromide

Description

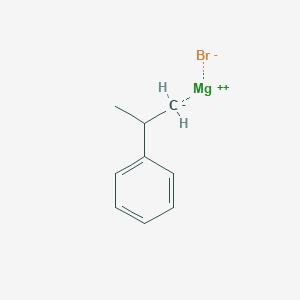

The compound "magnesium; propan-2-ylbenzene; bromide" refers to an organomagnesium bromide, specifically a Grignard reagent with the structural formula (propan-2-ylbenzene)MgBr. Propan-2-ylbenzene (isopropylbenzene, or cumene) consists of a benzene ring substituted with an isopropyl group. In this compound, the magnesium atom is bonded to the aromatic ring’s carbon atom, while bromide acts as the counterion. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds via nucleophilic addition to electrophiles such as carbonyl compounds .

Preparation typically involves reacting brominated isopropylbenzene (e.g., 1-bromo-2-methylpropane benzene) with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. The bulky isopropyl substituent may influence the reagent’s stability and reactivity compared to simpler aryl or alkyl Grignard reagents.

Properties

IUPAC Name |

magnesium;propan-2-ylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-8H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBKJTXVLMKMGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([CH2-])C1=CC=CC=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H5Br+Mg→C6H5MgBr

Industrial Production Methods

In industrial settings, the preparation of phenylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Phenylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Oxidation: Can be oxidized to form benzoic acid when reacted with carbon dioxide.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in anhydrous ether to form secondary and tertiary alcohols.

Carbon Dioxide: Reacts with dry ice to form benzoic acid.

Halides: Reacts with alkyl halides to form new carbon-carbon bonds.

Major Products

Alcohols: From reactions with aldehydes and ketones.

Benzoic Acid: From reaction with carbon dioxide.

New Carbon-Carbon Bonds: From reactions with alkyl halides.

Scientific Research Applications

Phenylmagnesium bromide is extensively used in scientific research due to its versatility:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of phenylmagnesium bromide involves the nucleophilic addition of the phenyl group to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the phenyl group. This allows the phenyl group to attack carbonyl compounds, forming new carbon-carbon bonds. The reaction proceeds through the formation of a tetrahedral intermediate, which is then protonated to yield the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of (propan-2-ylbenzene)MgBr can be contextualized by comparing it to other Grignard reagents and magnesium-containing compounds:

Table 1: Comparative Properties of Organomagnesium Bromides

Key Comparisons

Reactivity :

- Alkyl Grignards (e.g., pentyl MgBr): Highly nucleophilic due to the electron-rich alkyl chain but prone to side reactions like β-hydride elimination.

- Aryl Grignards (e.g., phenyl MgBr): Less nucleophilic than alkyl analogs but more stable. The isopropylbenzene MgBr exhibits intermediate reactivity; steric hindrance from the isopropyl group reduces nucleophilic attack rates but improves selectivity in cross-couplings .

Stability :

- Bulky aryl groups (e.g., propan-2-ylbenzene) enhance thermal stability by shielding the Mg center, reducing decomposition. This contrasts with alkyl Grignards, which require colder temperatures to prevent degradation .

Solubility :

- All Grignard reagents are moisture-sensitive and require aprotic solvents. The propan-2-ylbenzene MgBr may exhibit lower solubility in ethers than phenyl MgBr due to its larger hydrophobic group.

Applications :

- Propan-2-ylbenzene MgBr : Useful in synthesizing sterically crowded molecules (e.g., hindered biaryls) where selectivity is critical.

- MgBr₂ : As a Lewis acid, it facilitates Friedel-Crafts alkylations and eliminations, distinct from the C–C bond-forming role of Grignard reagents .

Thermochemical Data

Magnesium bromide (MgBr₂) has a standard enthalpy of formation (ΔfH°gas) of -302.92 kJ/mol and entropy (S°gas) of 301.03 J/mol·K, indicating high stability in the gas phase . While organomagnesium bromides lack such extensive thermochemical datasets, their decomposition pathways often release MgBr₂ as a byproduct, linking their reactivity to Mg²⁺ ion dynamics .

Biological Activity

The compound magnesium; propan-2-ylbenzene; bromide, also known as magnesium bromide 4-(propan-2-yl)benzen-1-ide, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, antitumor, and antioxidant properties.

Chemical Structure and Properties

Magnesium bromide 4-(propan-2-yl)benzen-1-ide is an organometallic compound featuring a magnesium atom bonded to a brominated propan-2-ylbenzene moiety. The presence of both magnesium and bromine in its structure suggests potential reactivity and biological interaction.

Antimicrobial Properties

Research has indicated that compounds similar to magnesium; propan-2-ylbenzene; bromide exhibit significant antimicrobial activity. For instance, a study found that derivatives of propan-2-yloxybenzene showed potent antibacterial effects against Bacillus subtilis, achieving an inhibition percentage of 55.67% at a concentration of 100 µg/mL, with an IC50 value of 79.9 µg/mL . Other derivatives demonstrated varying degrees of antibacterial activity, suggesting that modifications in the chemical structure can enhance efficacy.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. Compounds derived from propan-2-yloxybenzene have shown promising results as DNA scavenging inhibitors and nitric oxide (NO) scavengers. One study indicated that certain derivatives could inhibit NO production by up to 77% at a concentration of 100 µg/mL . This activity is essential for protecting cells from oxidative damage and may contribute to the overall health benefits of such compounds.

Case Studies and Research Findings

| Study | Activity | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| Antimicrobial against Bacillus | Antibacterial | 55.67 | 79.9 |

| NO Scavenging (Compound 4a) | Nitric oxide inhibition | 77.03 | 64.4 |

| Urease Inhibition (Compound 2a) | Antiurease | 82.00 | 60.2 |

Safety and Toxicity

Understanding the safety profile of magnesium; propan-2-ylbenzene; bromide is essential for its potential therapeutic applications. While some studies have reported low toxicity levels for similar compounds, comprehensive toxicity assessments specific to this compound are still necessary. The presence of magnesium and bromine may pose specific risks that require further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.